Pevonedistat (MLN4924) is a small molecule inhibitor of the Neural precursor cell-expressed developmentally downregulated 8 (NEDD8)-activating enzyme (NAE), an enzyme critical for the activation of NEDD8. [] NEDD8 is a ubiquitin-like protein that modifies cullin-RING ligases (CRLs), a family of E3 ubiquitin ligases, through a process known as neddylation. [, , , , , ] CRLs are responsible for the ubiquitination and subsequent degradation of various proteins involved in critical cellular processes, including cell cycle regulation, DNA replication, signal transduction, and stress responses. [, , , , ] Pevonedistat selectively targets the NEDD8 conjugation pathway, ultimately leading to the accumulation of CRL substrates and interference with various cellular functions. [, , , , ] The compound has demonstrated potent antitumor activity in pre-clinical models of various cancers, including hematologic malignancies and solid tumors. [, , , , , , ]
Pevonedistat, also known as MLN4924, is a novel small molecule that acts as a selective inhibitor of the NEDD8-activating enzyme. This compound is currently under investigation for its therapeutic potential in various malignancies, particularly due to its ability to disrupt protein neddylation, a post-translational modification critical for the function of numerous proteins involved in cell cycle regulation and apoptosis.
Pevonedistat was developed by Millennium Pharmaceuticals and is classified as an investigational drug. It belongs to the category of neddylation inhibitors, which target the NEDD8-activating enzyme, a key regulator in the ubiquitin-proteasome pathway. This pathway is essential for protein degradation and cellular homeostasis, making Pevonedistat a compound of interest in cancer research and therapy .
The synthesis of Pevonedistat involves complex organic chemistry techniques aimed at creating a compound that can effectively inhibit the NEDD8-activating enzyme. While specific proprietary synthesis routes are not publicly detailed, it generally includes:
Pevonedistat has a well-defined molecular structure characterized by its specific functional groups that facilitate its interaction with the NEDD8-activating enzyme. The molecular formula is , with a molecular weight of approximately 287.3 g/mol. The structure features:
The three-dimensional conformation of Pevonedistat allows it to fit into the active site of the NEDD8-activating enzyme, inhibiting its function effectively .
Pevonedistat primarily functions through its ability to inhibit neddylation reactions. The key reactions include:
The mechanism through which Pevonedistat exerts its effects involves several steps:
Pevonedistat exhibits several notable physical and chemical properties:
These properties are essential for formulating Pevonedistat for clinical use .
Pevonedistat is being explored for various applications in oncology due to its unique mechanism of action:
Pevonedistat (MLN4924) represents a first-in-class inhibitor of the NEDD8-activating enzyme (NAE) that disrupts the neddylation pathway through highly specific molecular interactions. This section examines the structural and biochemical foundations of its mechanism of action.
NAE is a heterodimeric enzyme composed of amyloid beta precursor protein-binding protein 1 (APPBP1) and ubiquitin-like modifier activating enzyme 3 (UBA3) subunits. Pevonedistat exploits the structural architecture of NAE's catalytic site within the UBA3 subunit, which features a conserved adenosine nucleotide binding pocket. The compound functions as an adenosine monophosphate (AMP) mimetic, competitively occupying the ATP-binding site in the adenylation domain [6] [7]. Structural analyses using X-ray crystallography (PDB code: 3GZN) reveal that pevonedistat binds with high affinity to the NAE-NEDD8 complex, forming specific hydrogen bonds with residues Tyr114, Glu117, and Asp101 of UBA3, while its hydrophobic moieties interact with the adjacent hydrophobic pocket [7]. This precise molecular recognition underlies pevonedistat's exceptional selectivity for NAE over other ubiquitin-activating enzymes (e.g., UAE and SAE), with reported IC50 values of 4.7 nM for NAE versus 1.5 μM for UAE and 8.2 μM for SAE [2] [7].
The inhibition mechanism proceeds through a unique covalent adduction process. Unlike typical competitive inhibitors, pevonedistat reacts directly with the NEDD8 protein already thioester-linked to the catalytic cysteine (Cys216) of NAE. This reaction generates a irreversible NEDD8-pevonedistat adduct that remains tightly bound within the enzyme's active site [6] [7]. Biochemical studies demonstrate that this adduct structurally resembles the NEDD8-AMP intermediate but contains a non-hydrolyzable sulfamate linkage instead of the normal phosphoanhydride bond. Consequently, the NEDD8-pevonedistat complex cannot participate in the subsequent transthiolation reaction that would normally transfer activated NEDD8 to the E2 conjugating enzyme UBC12 [1] [7]. This effectively traps NAE in an inactive state, preventing catalytic turnover. The covalent adduct exhibits remarkable stability with a dissociation half-life exceeding 5 hours, ensuring prolonged inhibition of NAE activity even after drug clearance [7].
NEDD8 conjugation (neddylation) to cullin proteins is an essential prerequisite for activation of cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases. Pevonedistat-mediated NAE inhibition prevents neddylation of all cullins (CUL1, 2, 3, 4A, 4B, and 5), maintaining them in their inactive conformations [1] [5] [7]. Biochemical studies demonstrate that non-neddylated cullins exhibit approximately 100-fold reduced ubiquitination efficiency compared to their neddylated counterparts [7]. CRL complexes regulate the degradation of numerous critical substrates involved in cell cycle progression, DNA replication, and stress responses. Inhibition of CRL activation cascades disrupts the timely degradation of these regulatory proteins, as evidenced by proteomic analyses showing rapid accumulation of CRL substrates within 1 hour of pevonedistat treatment [3] [5].
Table 1: Key CRL Substrates Affected by Pevonedistat-Induced Neddylation Inhibition
CRL Complex | Primary Substrates | Biological Function | Consequence of Stabilization |
---|---|---|---|
CRL1SKP2 | p27KIP1, p21CIP1 | CDK inhibitors | G1/S cell cycle arrest |
CRL4CDT2 | CDT1, p21CIP1 | DNA replication licensing | DNA re-replication & damage |
CRL2VHL | HIF-1α | Hypoxia response | Altered metabolic adaptation |
CRL3KEAP1 | NRF2 | Oxidative stress response | Antioxidant pathway activation |
CRL5β-TrCP | IκBα | NF-κB inhibitor | Suppressed NF-κB signaling |
The disruption of CRL activity creates a bottleneck in the ubiquitin-proteasome system (UPS), leading to pronounced accumulation of CRL substrates. Quantitative proteomic analyses in colorectal cancer cells show 2.5 to 7-fold increases in key regulators such as CDT1 (DNA replication licensing factor), p27KIP1 (cyclin-dependent kinase inhibitor), and NRF2 (transcription factor regulating antioxidant responses) within 4-8 hours of pevonedistat exposure [3] [9]. CDT1 stabilization triggers aberrant DNA re-replication, resulting in DNA double-strand breaks detectable by γH2AX foci formation. Concurrently, p27KIP1 accumulation enforces G1 cell cycle arrest through inhibition of cyclin E-CDK2 complexes [3] [9]. The simultaneous dysregulation of multiple proteostatic pathways creates an irreconcilable stress condition in cancer cells. Notably, cancer cells appear particularly vulnerable to this proteotoxic crisis due to their heightened dependence on efficient protein degradation machinery for rapid proliferation. Recent investigations reveal that pevonedistat also impairs non-canonical NEDD8 pathways, including ribosomal biogenesis and DNA damage repair through neddylation of 53BP1 and FANCD2, further compounding cellular stress [5] [7]. In p53-proficient cells, this proteostatic stress triggers robust apoptosis through both intrinsic and extrinsic pathways, while p53-deficient cells undergo alternative cell death mechanisms including mitotic catastrophe and senescence [3] [9]. Resistance mechanisms involve compensatory pathways such as the SQSTM1-KEAP1-NRF2 axis, where pevonedistat induces sequestosome-1 (SQSTM1) accumulation, activating autophagy and NRF2-mediated antioxidant responses that temporarily mitigate oxidative damage [8].
Table 2: Proteotoxic Consequences of Pevonedistat-Induced Substrate Accumulation
Accumulated Protein | Primary Function | Downstream Effects | Cellular Outcome |
---|---|---|---|
CDT1 | DNA replication licensing | DNA re-replication, replication fork collapse | DNA damage response, genomic instability |
p27KIP1 | CDK2 inhibition | Hypophosphorylated retinoblastoma protein (Rb) | G1 cell cycle arrest |
WEE1 | CDK1 inhibitory kinase | Impaired CDK1 activation | G2/M checkpoint activation |
IκBα | NF-κB cytoplasmic retention | Suppressed NF-κB nuclear translocation | Diminished pro-survival signaling |
NRF2 | Antioxidant response activation | Upregulation of antioxidant genes | Transient oxidative stress protection |
NOXA | Pro-apoptotic BCL-2 protein | BAK/BAX activation | Mitochondrial apoptosis |
Molecular Structures of Pevonedistat and Related Compounds:
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